2-amino-N-(2-fluoro-5-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-amino-N-(2-fluoro-5-methylphenyl)benzamide typically involves the reaction of 2-fluoro-5-methylaniline with benzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-amino-N-(2-fluoro-5-methylphenyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-amino-N-(2-fluoro-5-methylphenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-(2-fluoro-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-amino-N-(2-fluoro-5-methylphenyl)benzamide can be compared with other similar compounds, such as:
2-amino-N-(2-methylphenyl)benzamide: This compound lacks the fluorine atom, which can affect its reactivity and biological activity.
2-amino-2’-fluoro-5-nitrobenzophenone: This compound contains a nitro group, which can significantly alter its chemical properties and applications.
2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide:
These comparisons highlight the unique features of this compound, such as the presence of the fluorine atom and its specific substitution pattern, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H13FN2O |
---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-amino-N-(2-fluoro-5-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13FN2O/c1-9-6-7-11(15)13(8-9)17-14(18)10-4-2-3-5-12(10)16/h2-8H,16H2,1H3,(H,17,18) |
InChI Key |
WBPPHBHPLWOZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.